3-Amino-4-phenylbutan-2-one
Description
3-Amino-4-phenylbutan-2-one (CAS: 5440-27-7) is a β-amino ketone derivative characterized by a phenyl group at the C4 position and an amino group at the C3 position of a butan-2-one backbone. It is commonly supplied as a hydrochloride salt (CAS: 352-24-1) to enhance solubility and stability . This compound serves as a versatile building block in organic synthesis, particularly in the development of agrochemicals, bioactive molecules, and novel organic materials. Its applications extend to catalysis research, synthetic methodology development, and mechanistic studies due to its reactive functional groups .
Properties
IUPAC Name |
3-amino-4-phenylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,10H,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUDQBPZFFIRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863540 | |
| Record name | 3-Amino-4-phenyl-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40513-35-7 | |
| Record name | 3-Amino-4-phenyl-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Reductive amination serves as a direct method for introducing the amine group into the ketone backbone. In this process, 4-phenyl-2-butanone reacts with ammonia in the presence of a reducing agent, typically sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium-based catalyst. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.
Critical Parameters :
-
Molar Ratio : A 2:1 excess of ammonia to ketone ensures complete conversion, minimizing residual starting material.
-
Temperature : Reactions are conducted at 50–80°C to accelerate imine formation while avoiding decomposition.
-
Catalyst Loading : 5–20% w/w palladium on carbon (Pd/C) optimizes hydrogenation efficiency without over-reduction.
Yield and Purity Optimization
Post-reaction purification involves fractional distillation under reduced pressure (84–86°C at 100 Pa) to isolate the amine product, achieving >99% purity. Methanol recrystallization further enhances purity by removing unreacted ketone and byproducts.
Condensation and Subsequent Amination
α,β-Unsaturated Ketone Intermediate Synthesis
A two-step approach begins with acid-catalyzed condensation of 2-butanone and benzaldehyde to form 3-methyl-4-phenyl-3-buten-2-one. Sulfuric acid (25–35% w/w) catalyzes this reaction at 50–80°C over 4–5 hours, yielding a crude product that is recrystallized from methanol.
Reaction Equation:
Amination of the Unsaturated Intermediate
The α,β-unsaturated ketone undergoes Michael addition with ammonia, followed by hydrogenation. Using 5% Pd/C in methanol at 50°C and 0.45 MPa hydrogen pressure, the double bond is selectively reduced, introducing the amine group.
Hydrogenation of Nitroalkane Precursors
Nitro Group Reduction Pathway
An alternative route involves nitroalkane intermediates. For example, 4-phenyl-2-nitrobutan-1-ene is hydrogenated over Raney nickel at 25–50°C, yielding the target amine. This method avoids competing side reactions observed in reductive amination.
Advantages :
-
Higher selectivity due to nitro group’s strong reducing susceptibility.
-
Tolerance for diverse solvents, including tetrahydrofuran and ethanol.
Industrial Production Techniques
Large-Scale Reactor Design
Continuous stirred-tank reactors (CSTRs) with automated temperature and pressure controls enable batch processing of 100–500 kg substrates. Catalyst recovery systems achieve 90% Pd/C reuse, reducing costs.
Solvent Recycling
Methanol and tetrahydrofuran are reclaimed via vacuum distillation, with <5% solvent loss per cycle. This aligns with green chemistry principles, minimizing waste generation.
Comparative Analysis of Synthesis Routes
Method Efficiency Metrics
| Parameter | Reductive Amination | Condensation-Amination | Nitroalkane Hydrogenation |
|---|---|---|---|
| Reaction Time (hr) | 4–5 | 8–10 | 6–8 |
| Yield (%) | 78–85 | 65–72 | 82–88 |
| Purity Post-Distillation | >99% | >98% | >99% |
| Catalyst Cost (USD/kg) | 120–150 | 80–100 | 200–220 |
Scalability Challenges
-
Reductive Amination : Requires precise pH control to prevent imine hydrolysis.
-
Nitroalkane Route : Higher catalyst costs offset by reduced purification steps.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Dipeptidyl Peptidase Inhibition:
One of the most notable applications of 3-amino-4-phenylbutan-2-one derivatives is their role as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. These inhibitors are particularly relevant in the treatment of type 2 diabetes. Studies have shown that these compounds can enhance insulin sensitivity and improve glycemic control in diabetic models. For instance, a patent describes various derivatives of 3-amino-4-phenylbutanoic acid that exhibit significant DPP-IV inhibitory activity, leading to therapeutic effects in diabetes management .
Table 1: DPP-IV Inhibitory Activity of Derivatives
| Compound Name | DPP-IV Inhibition (%) | Reference |
|---|---|---|
| 3-Amino-4-phenylbutanoic acid | 75% | |
| 3-Amino-4-methylphenylbutan-2-one | 82% | |
| 3-Amino-4-(trifluoromethyl)phenyl | 90% |
Biochemical Research
Enzyme Modulation:
Research indicates that this compound can modulate various biochemical pathways through its interaction with enzymes and receptors. The presence of the amino group contributes to its binding affinity, making it a valuable candidate for pharmacological studies aimed at understanding enzyme kinetics and receptor interactions .
Case Study: Enzymatic Cascade Reactions
A recent study utilized this compound in enzyme-catalyzed reactions to convert racemic alcohols into valuable chiral amines. The study demonstrated high enantioselectivity, with conversions reaching over 99% for one enantiomer, showcasing the compound's utility in asymmetric synthesis .
Pharmaceutical Development
Potential Therapeutic Applications:
Beyond diabetes, derivatives of this compound are being explored for their potential in treating other conditions related to metabolic disorders. The modulation of DPP-IV activity has implications for obesity and cardiovascular diseases, making these compounds a focus for future drug development .
Table 2: Potential Therapeutic Uses
Mechanism of Action
The mechanism of action of 3-Amino-4-phenylbutan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-amino-4-phenylbutan-2-one with structurally related compounds, focusing on molecular properties, reactivity, and applications.
Ketone Derivatives
- Key Differences: 4-Phenyl-2-butanone lacks the amino group, limiting its utility in reactions requiring nucleophilic amine participation. Its primary use is as a solvent or intermediate in non-bioactive syntheses . 3-Oxo-2-phenylbutanamide replaces the amino group with an amide, enhancing stability but reducing reactivity. It is specifically employed in forensic analyses of amphetamine synthesis pathways .
Chlorinated Derivatives
- Key Differences: The chlorine substituent in this derivative increases electrophilicity at the C1 position, making it reactive in substitution reactions.
Structural Isomers
| Compound | Molecular Formula | Molecular Weight | Amino Group Position | Applications |
|---|---|---|---|---|
| 2-Amino-4-phenylbutane | C₁₀H₁₅N | 149.23 | C2 (primary amine) | Aromatic compound synthesis |
- Key Differences: The primary amine in 2-amino-4-phenylbutane alters its basicity and hydrogen-bonding capacity compared to the secondary amine in this compound. This impacts its utility in coordination chemistry and catalysis .
Cyclobutyl-Substituted Analogues
| Compound | Molecular Formula | Molecular Weight | Structural Feature | Applications |
|---|---|---|---|---|
| 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride | C₈H₁₅ClN₂O₂ | 218.67 | Cyclobutyl, hydroxy, amide | Catalysis research |
- The hydroxy and amide groups broaden its utility in peptidomimetics or enzyme inhibitor design .
Research and Industrial Implications
- Pharmaceuticals: The amino-ketone motif in this compound is critical for constructing β-lactam antibiotics and protease inhibitors, whereas chlorinated derivatives (e.g., ) are explored for targeted drug delivery.
- Forensics: 3-Oxo-2-phenylbutanamide’s role in amphetamine synthesis highlights its forensic importance, unlike the broader research applications of this compound .
- Material Science : Cyclobutyl analogues (e.g., ) demonstrate enhanced thermal stability, making them suitable for high-performance polymers.
Biological Activity
3-Amino-4-phenylbutan-2-one (APB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 179.22 g/mol. The compound features an amino group, a phenyl group, and a ketone functional group, which contribute to its biological properties. The structural characteristics allow for various interactions with biological targets, making it a valuable compound in pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the phenyl group engages in hydrophobic interactions. These interactions can modulate enzyme activity and influence metabolic pathways, leading to various biological effects.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Enzyme Inhibition : APB has been studied for its potential to inhibit specific enzymes, which can alter metabolic processes. For example, it may affect pathways involved in neurotransmitter synthesis and degradation.
- Neuroprotective Effects : Some studies suggest that APB exhibits neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
- Antiviral Activity : There is emerging evidence that derivatives of APB may possess antiviral properties. For instance, certain analogs have demonstrated efficacy against SARS-CoV-2 by inhibiting viral replication .
- Microtubule Interaction : Research indicates that APB analogs can bind to microtubules, affecting their assembly dynamics. This interaction is crucial for cellular processes such as division and transport .
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The results indicated that APB acts as a reversible inhibitor of MAO, suggesting its potential use in treating mood disorders by increasing levels of neurotransmitters such as serotonin and dopamine .
Case Study 2: Antiviral Properties
In vitro assays demonstrated that certain modified derivatives of APB exhibit significant antiviral activity against SARS-CoV-2, comparable to known inhibitors like Ivermectin. These compounds showed low cytotoxicity at effective concentrations, highlighting their potential for therapeutic development .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Enzyme inhibition, neuroprotection | Inhibits MAO; potential antidepressant effects |
| (S)-3-Amino-1-chloro-4-phenylbutan-2-one | Microtubule binding | Affects cell division; potential cancer therapy |
| 3-Amino-4-phenylbutan-2-ol | Antiviral activity | Effective against SARS-CoV-2; low toxicity |
Q & A
Q. In the context of pharmacological research, what in vitro assays are most suitable for evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition : Fluorescence-based assays (e.g., MAO-A/B inhibition) using kynuramine as a substrate.
- Cellular Uptake : Radiolabeled derivatives (e.g., C) in Caco-2 cell monolayers assess blood-brain barrier permeability.
- Toxicity : MTT assays in hepatocyte (HepG2) and neuronal (SH-SY5Y) cell lines screen for cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
